molecular formula C22H38BClO3Si B2406822 [2-Chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]triisopropylsilane CAS No. 1799612-13-7

[2-Chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]triisopropylsilane

Cat. No.: B2406822
CAS No.: 1799612-13-7
M. Wt: 424.89
InChI Key: ZHQATSJHFNTJOA-UHFFFAOYSA-N
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Description

[2-Chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]triisopropylsilane: is a complex organic compound that features a combination of chloro, methyl, dioxaborolan, and triisopropylsilane groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]triisopropylsilane typically involves multiple steps:

    Formation of the dioxaborolan group: This step often involves the reaction of a suitable boronic acid derivative with a diol, such as pinacol, under dehydrating conditions.

    Introduction of the chloro and methyl groups: These groups can be introduced through halogenation and alkylation reactions, respectively.

    Attachment of the triisopropylsilane group: This step usually involves a silylation reaction, where a triisopropylsilyl chloride reacts with the phenolic hydroxyl group in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloro group in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Coupling Reactions: The dioxaborolan group is known for its role in Suzuki-Miyaura coupling reactions, which form carbon-carbon bonds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the boron and silicon centers.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents.

    Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and bases like potassium phosphate in solvents such as toluene or ethanol.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for these transformations.

Major Products

    Substitution Products: Depending on the nucleophile, products can include various substituted phenoxy derivatives.

    Coupling Products: These reactions yield biaryl compounds, which are valuable in pharmaceuticals and materials science.

    Oxidation and Reduction Products: These reactions can modify the oxidation state of boron and silicon, leading to different functionalized derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound is used as a ligand in various catalytic processes, enhancing the efficiency and selectivity of reactions.

    Material Science: It is employed in the synthesis of advanced materials, including polymers and nanomaterials.

Biology and Medicine

    Drug Development: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals, particularly in targeting specific biological pathways.

    Bioconjugation: It is used in the modification of biomolecules for imaging and therapeutic applications.

Industry

    Electronics: The compound is used in the fabrication of electronic components due to its stability and electronic properties.

    Agriculture: It is explored for use in agrochemicals, providing enhanced efficacy and environmental compatibility.

Comparison with Similar Compounds

Similar Compounds

  • [2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]triisopropylsilane
  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
  • 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane

Uniqueness

  • Structural Complexity : The presence of multiple functional groups in [2-Chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]triisopropylsilane makes it more versatile in chemical reactions compared to simpler analogs.
  • Reactivity : The combination of chloro, methyl, dioxaborolan, and triisopropylsilane groups provides unique reactivity patterns, making it valuable in specialized applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[2-chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-tri(propan-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38BClO3Si/c1-14(2)28(15(3)4,16(5)6)25-19-13-12-18(17(7)20(19)24)23-26-21(8,9)22(10,11)27-23/h12-16H,1-11H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQATSJHFNTJOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)O[Si](C(C)C)(C(C)C)C(C)C)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38BClO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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